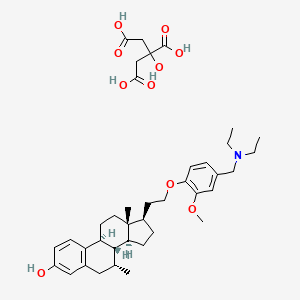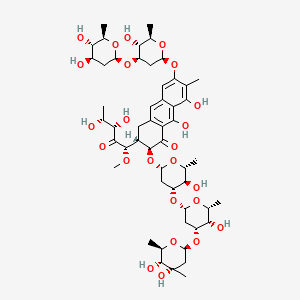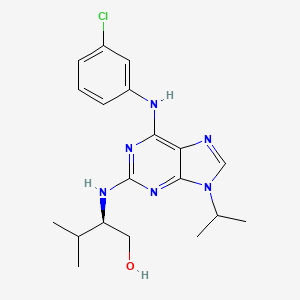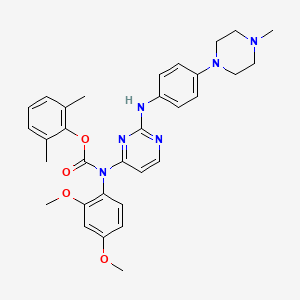
N-(4-氯-2-氟苯基)-6,7-二甲氧基喹唑啉-4-胺
描述
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle diagram or a 3D conformation.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes studying its chemical properties like its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties.科学研究应用
抗癌特性:该化合物的主要应用之一是在肿瘤学领域。研究表明,该化合物的某些衍生物,例如 N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,是有效的细胞凋亡诱导剂,并在各种癌症模型中显示出疗效,包括人 MX-1 乳腺癌和其他小鼠异种移植癌症模型 (Sirisoma 等,2009)。此外,各种 4-氨基喹啉衍生物的合成和评估表明了它们对不同人乳腺癌细胞系的细胞毒性作用,表明它们作为一类新的抗癌剂的潜力 (Haiwen Zhang 等,2007)。
在肿瘤检测中 PET 成像的潜力:研究还探索了使用 4-氨基喹唑啉衍生物作为肿瘤检测的潜在 PET 成像剂。研究表明,某些衍生物在肿瘤中显示出显着的积累,并且从肌肉和血液中快速清除,这使得它们成为癌症诊断中 PET 成像的有希望的候选者 (Yurong Chen 等,2012)。
抗菌特性:该化合物对革兰氏阳性和革兰氏阴性细菌均表现出有效的抗菌活性。一项研究重点介绍了一种具有出色抗菌效力的新型衍生物的合成,表明其在开发新的抗菌剂方面的潜力 (Y. Kuramoto 等,2003)。
DNA 结合和抗肿瘤活性:对 N-烷基(苯胺基)喹唑啉衍生物的研究表明了显着的 DNA 相互作用和细胞毒活性,表明它们在癌症治疗和 DNA 插层剂中的潜在用途 (A. Garofalo 等,2010)。
抗病毒特性:该化合物及其衍生物已对其抗病毒活性进行了评估。研究已经发现了针对登革热和委内瑞拉马脑炎病毒等病毒的有效抑制剂,展示了它们在治疗新发病毒感染方面的潜力 (Sirle Saul 等,2021)。
安全和危害
This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and precautions that need to be taken while handling it.
未来方向
This involves discussing potential future research directions. For a drug, this could involve studying its efficacy in different populations or its potential for treating other diseases. For a chemical compound, this could involve studying its reactivity under different conditions or synthesizing derivatives of the compound.
I hope this general information is helpful. If you have a specific question about any of these topics, feel free to ask!
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUIUSRCUKUUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416176 | |
| Record name | ZM 306416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
CAS RN |
690206-97-4 | |
| Record name | ZM 306416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B1683775.png)



![4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol](/img/structure/B1683780.png)

